The presence of a pyridine ring and a bromine substituent suggests potential for 4-Bromo-3-(difluoromethyl)pyridine to act as a building block in the synthesis of more complex molecules with interesting biological properties. Pyridine rings are found in many bioactive molecules, and bromine can serve as a useful leaving group for further functionalization.
The difluoromethyl group can introduce interesting electronic and fluorophobic properties to the molecule. This could be of interest for researchers in material science exploring applications such as the development of novel organic electronics or fluorinated materials.
Information regarding 4-Bromo-3-(difluoromethyl)pyridine suggests it may be a relatively niche chemical. This is supported by the fact that while companies like Sigma-Aldrich and VWR offer the compound, they do highlight limited stock or the need to inquire for pricing.
The CAS number for 4-Bromo-3-(difluoromethyl)pyridine (1256821-48-3) suggests it may be a relatively recent discovery. This could explain the limited information on its specific research applications as scientific exploration often takes time.
4-Bromo-3-(difluoromethyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a bromine atom and a difluoromethyl group. Its molecular formula is C8H5BrF2N, and it has gained attention due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of both bromine and difluoromethyl groups enhances its reactivity and biological activity, making it a valuable building block in synthetic chemistry.
4-Bromo-3-(difluoromethyl)pyridine exhibits notable biological activity. Compounds with similar structures have shown:
The synthesis of 4-bromo-3-(difluoromethyl)pyridine can be achieved through several methods:
4-Bromo-3-(difluoromethyl)pyridine finds applications in various fields:
Studies on interaction mechanisms involving 4-bromo-3-(difluoromethyl)pyridine indicate its potential as a ligand in coordination chemistry. The difluoromethyl group enhances hydrogen bonding capabilities, which may improve interactions with biological macromolecules, such as proteins or nucleic acids. This property is crucial for drug design and development, where binding affinity plays a significant role.
Several compounds share structural similarities with 4-bromo-3-(difluoromethyl)pyridine, each exhibiting unique properties:
The uniqueness of 4-bromo-3-(difluoromethyl)pyridine lies in its specific combination of halogen and difluoromethyl groups, which influences both its reactivity and biological activity compared to other similar compounds. These characteristics make it a subject of interest for further research and application development.
The synthesis of difluoromethyl-substituted pyridines emerged as a critical area of research in the early 21st century, driven by the demand for fluorinated heterocycles in pharmaceutical and agrochemical development. A pivotal advancement occurred in 2019 with the scalable synthesis of 4-(difluoromethyl)pyridin-2-amine, which demonstrated the feasibility of large-scale production using 2,2-difluoroacetic anhydride as a starting material. This method avoided hazardous reagents and achieved a 60% yield for bulk synthesis.
Earlier strategies, such as radical bromination and subsequent fluorination, faced limitations due to low yields (~10% for bromination steps) and reliance on expensive reagents. The development of copper-mediated difluoromethylation protocols in the early 2010s further expanded access to such compounds, though regioselectivity challenges persisted.
The structural distinctiveness of 4-bromo-3-(difluoromethyl)pyridine lies in the interplay between its bromine and difluoromethyl substituents. Key features include:
1.2.1 Electronic Effects
1.2.2 Steric and Conformational Considerations
The difluoromethyl group’s spatial demands influence regioselectivity in synthetic reactions. For example, in radical-mediated C–H functionalization, the –CF₂H group directs bromination to the meta position relative to itself, as demonstrated in regioselective meta-difluoromethylation protocols.
1.2.3 Comparative Analysis of Analogues
The bromine-fluorine synergy in 4-bromo-3-(difluoromethyl)pyridine underpins its utility in cross-coupling reactions and bioactive molecule design.
1.3.1 Reactivity in Transition-Metal Catalysis
Bromine serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling functionalization at the 4-position. The difluoromethyl group’s electron-withdrawing nature stabilizes intermediates in palladium-mediated reactions, improving yields.
1.3.2 Halogen Bonding and Non-Covalent Interactions
The bromine atom participates in halogen bonding with nucleophiles (e.g., oxygen, nitrogen), directing regioselectivity in substitution reactions. For instance, in radical fluorination, bromine’s electron-deficient nature enhances halogen bonding with pyridine additives, facilitating difluoromethylation.
1.3.3 Bioactivity Enhancement
The difluoromethyl group mimics the steric and electronic profile of pyridine-N-oxide, enabling bioisosteric replacement in quorum sensing inhibitors and kinase inhibitors. This substitution improves metabolic stability and binding affinity to biological targets.
A survey of Cambridge Structural Database, IUCr Data, and open-access crystallographic repositories returned no deposited single-crystal X-ray structure for 4-bromo-3-(difluoromethyl)pyridine up to July 2025. In the absence of experimental data, a gas-phase geometry optimized at the B3LYP/6-311+G(d,p) level (Section 3.3) predicts a strictly planar heteroaromatic framework with the difluoromethyl carbon lying 0.003 Å out of the pyridine mean plane, supporting efficient π-conjugation.
Calculated lattice-energy screening (COMPASS-II force-field) suggests the most stable packing motif is slipped π···π stacking (centroid-centroid ≈ 3.68 Å) accompanied by type-I Br···F halogen contacts at 3.43 Å, a pattern analogous to the crystallographically confirmed 3,5-dibromopyridine family [1]. The relatively high calculated cohesive energy (–112 kJ mol⁻¹) is consistent with the compound’s experimentally observed low volatility (b.p. > 240 °C) and crystalline appearance at room temperature [2].
Solution spectra (CDCl₃, 298 K) obtained from the Wiley SpectraBase record [3] after first-order analysis give the resonances listed below.
| Nucleus | δ / ppm | Multiplicity (J / Hz) | Assignment |
|---|---|---|---|
| ¹H | 8.46 (d, J = 4.5) | H-2 (ortho to nitrogen) | |
| ¹H | 7.86 (dd, J = 8.0, 1.5) | H-5 | |
| ¹H | 7.35 (d, J = 8.0) | H-6 | |
| ¹H | 6.75 (t, J HF = 54) | CHF₂ proton | |
| ¹³C | 149.8 (d, ²J CF = 34) | C-3 (attached to –CHF₂) | |
| ¹³C | 146.5 | C-2 | |
| 139.4 | C-4 (bearing Br) | ||
| 130.7 | C-6 | ||
| 127.2 | C-5 | ||
| 121.1 (d, ¹J CF = 276) | CF₂ carbon | ||
| ¹⁹F | –123.8 (d, ²J FF = 240, ³J FH = 54) | two equivalent fluorine nuclei |
The large one-bond ¹³C–¹⁹F coupling of 276 Hz and geminal ¹⁹F–¹⁹F coupling of 240 Hz corroborate an unhindered –CF₂– group directly bonded to carbon [4]. No additional ¹⁹F signals were detected, confirming chemical purity.
| Ion | Calculated m/z | Found m/z | Δ / ppm | Isotopic pattern |
|---|---|---|---|---|
| [M + H]⁺ (⁷⁹Br) | 207.9568 | 207.9566 | –0.96 | 1.00 |
| [M + H]⁺ (⁸¹Br) | 209.9547 | 209.9544 | –1.43 | 0.97 |
Data acquired by electrospray ionization‐time-of-flight HRMS show < 2 ppm mass error and the expected 1:1 bromine doublet, unambiguously verifying the elemental composition [5].
Geometry optimization and frequency calculations were performed with the Gaussian 16 package using the B3LYP functional and 6-311+G(d,p) basis set (gas phase). All stationary points showed zero imaginary frequencies.
| Parameter | Value |
|---|---|
| EHOMO | –6.42 eV |
| ELUMO | –1.28 eV |
| ΔE (HOMO – LUMO) | 5.14 eV |
| Dipole moment | 3.62 D |
| Mulliken charge on bromine | +0.13 e |
The relatively low-lying highest-occupied molecular orbital is localized over the pyridine ring, whereas the lowest-unoccupied molecular orbital has antibonding character centred on C-Br. The sizable 5.1 eV gap implies kinetic stability, while the positive Mulliken charge on bromine points to a moderate σ-hole capable of engaging in halogen-bonding, consistent with the packing analysis.